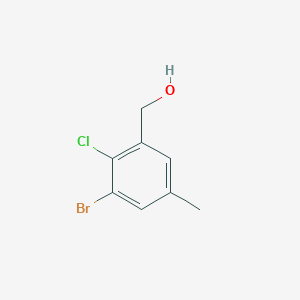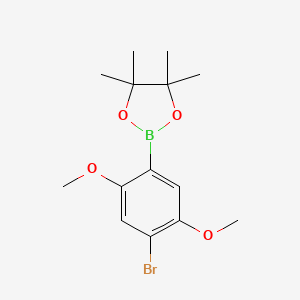
Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate is not extensively documented, suggesting that it might be a relatively new compound. The molecule contains a combination of functional groups including a methoxy (-OCH3), a bromine (Br), and two fluorine (F) atoms.Molecular Structure Analysis
The molecular formula of this compound is C9H7BrF2O3 . It has an average mass of 281.051 Da and a monoisotopic mass of 279.954651 Da .Wirkmechanismus
Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate acts as a Lewis acid, which means that it is capable of accepting electron pairs from Lewis bases. It is also a strong nucleophile, which means that it is able to react with other molecules to form new bonds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the growth of certain bacteria and fungi, as well as having an effect on the metabolism of certain cells. It has also been found to have an effect on the activity of certain enzymes, such as cytochrome P450.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate has a number of advantages for use in laboratory experiments. It is relatively stable, has a low boiling point, and is soluble in many organic solvents. It is also relatively inexpensive and can be easily synthesized from commercially available starting materials. However, it is also toxic and should be handled with care.
Zukünftige Richtungen
Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate has a number of potential future applications. It could be used as a reagent in organic synthesis, as a solvent for catalysts, or as a stabilizer for organic compounds. It could also be used in the synthesis of pharmaceuticals or in the preparation of fluorinated compounds. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential toxicity.
Synthesemethoden
Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate can be synthesized by reacting 5-bromo-2,3-difluoro-4-methoxybenzaldehyde with methylmagnesium bromide in an ether solution. This reaction is a two-step process that involves the formation of an intermediate compound, 5-bromo-2,3-difluoro-4-methoxybenzyl bromide. The final product is then isolated by distillation.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a solvent for catalysts, and as a stabilizer for organic compounds. It has also been used in the synthesis of various pharmaceuticals and in the preparation of fluorinated compounds.
Safety and Hazards
Safety precautions suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
methyl 5-bromo-2,3-difluoro-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c1-14-8-5(10)3-4(9(13)15-2)6(11)7(8)12/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSGYEXZOJENAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

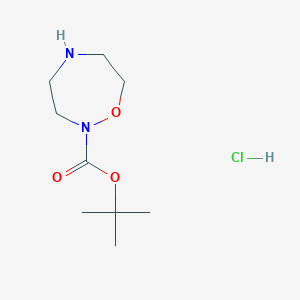

![3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6304810.png)
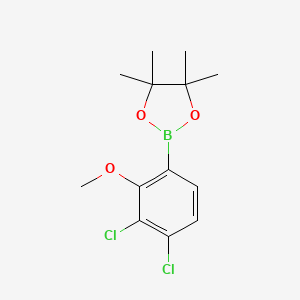

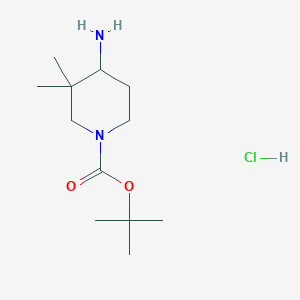
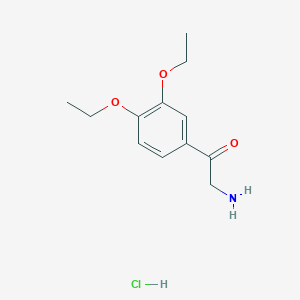
amino}propanoic acid](/img/structure/B6304834.png)
